(R)-3-Aminotetrahydrofuran

Description

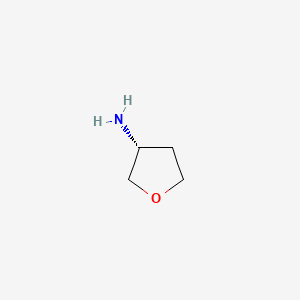

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

(3R)-oxolan-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H9NO/c5-4-1-2-6-3-4/h4H,1-3,5H2/t4-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MIPHRQMEIYLZFZ-SCSAIBSYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCC1N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1COC[C@@H]1N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H9NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50451124 | |

| Record name | (R)-3-Aminotetrahydrofuran | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50451124 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

87.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

111769-26-7 | |

| Record name | (R)-3-Aminotetrahydrofuran | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50451124 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (3R)-3-Aminotetrahydrofuran hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to (R)-3-Aminotetrahydrofuran: Chemical Properties and Structure

(R)-3-Aminotetrahydrofuran is a heterocyclic organic compound that serves as a crucial building block in the synthesis of various pharmaceutical compounds.[1] Its specific stereochemistry and the presence of a reactive amine group make it a valuable intermediate in the development of novel therapeutics.[1] This guide provides a comprehensive overview of its chemical properties, structure, synthesis, and applications for researchers, scientists, and drug development professionals.

Chemical and Physical Properties

The fundamental chemical and physical properties of this compound are summarized in the table below, providing a consolidated reference for laboratory use.

| Property | Value | Source |

| Molecular Formula | C4H9NO | [1][2][3][4] |

| Molecular Weight | 87.12 g/mol | [1][2][3][4] |

| CAS Number | 111769-26-7 | [2][3] |

| IUPAC Name | (3R)-oxolan-3-amine | [2] |

| Boiling Point | 125.639 °C at 760 mmHg | [3] |

| Density | 0.998 g/cm³ | [3] |

| Flash Point | 36.764 °C | [3] |

| Solubility | DMF: 30 mg/ml; DMSO: 30 mg/ml; Ethanol: 30 mg/ml; PBS (pH 7.2): 30 mg/ml | [4] |

| Storage Temperature | Under inert gas (nitrogen or Argon) at 2–8 °C | [4] |

Chemical Structure

This compound possesses a five-membered saturated heterocyclic ring, tetrahydrofuran, with an amine group substituted at the third carbon atom. The "(R)" designation indicates the stereochemical configuration at the chiral center (the third carbon).

-

SMILES: C1COC[C@@H]1N[2]

-

InChI: InChI=1S/C4H9NO/c5-4-1-2-6-3-4/h4H,1-3,5H2/t4-/m1/s1[2]

-

InChIKey: MIPHRQMEIYLZFZ-SCSAIBSYSA-N[2]

Caption: Chemical structure of this compound.

Experimental Protocols

A common method for the preparation of this compound involves a two-step process starting from (R)-3-formic acid tetrahydrofuran.[5]

Step 1: Synthesis of (R)-3-formamide tetrahydrofuran

-

Dissolve (R)-3-formic acid tetrahydrofuran (0.5 mol) in 200 mL of dichloromethane.[5]

-

Add 5 mL of triethylamine to the solution.[5]

-

Cool the mixture in an ice-salt bath.[5]

-

Add thionyl chloride (0.75 mol) and stir for 30 minutes.[5]

-

Remove the solvent under reduced pressure.[5]

-

Add 75 mL of 25% ammonia water and react at room temperature for 2 hours.[5]

-

Filter off the solvent, wash the product with water until neutral, and dry to obtain (R)-3-formamide tetrahydrofuran.[5]

Step 2: Synthesis of this compound

-

Mix sodium hydroxide (0.3 mol) and a 12% sodium hypochlorite solution (0.2 mol) and cool to 0°C.[5]

-

Add (R)-3-formamide tetrahydrofuran (0.2 mol) to the mixture and stir for 30 minutes.[5]

-

Heat the reaction mixture to 65°C and maintain stirring for 1 hour.[5]

-

Cool the mixture to room temperature and extract with dichloromethane.[5]

-

Wash the organic phase with water until neutral.[5]

-

Dry the organic phase with anhydrous sodium sulfate for 2 hours.[5]

-

Distill off the solvent and dry the resulting solid under vacuum.[5]

-

Recrystallize the crude product from isopropanol to obtain pure this compound.[5]

Caption: Two-step synthesis of this compound.

The purity and identity of this compound can be determined using standard analytical techniques. While specific protocols for this compound are not detailed in the provided results, general methods for similar amines include:

-

Gas Chromatography-Mass Spectrometry (GC/MS): To separate and identify the compound and any impurities. The sample would be dissolved in a suitable solvent and injected into the GC/MS system.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can be used to confirm the structure of the molecule.

-

Chiral High-Performance Liquid Chromatography (HPLC): To determine the enantiomeric purity of the (R)-isomer.[6]

Biological Activity and Applications

This compound is primarily utilized as a synthetic intermediate in the pharmaceutical industry.[1] Its structural motif is found in a number of biologically active molecules.

-

Pharmaceutical Intermediates: It serves as a key building block for more complex molecules due to its chiral nature and the reactive primary amine.[1]

-

HIV-1 Protease Inhibitors: Research has shown that incorporating an (R)-aminotetrahydrofuranyl squaramide P2-ligand into HIV-1 protease inhibitors can result in potent antiviral activity.[6] One such inhibitor displayed an inhibitory constant (Ki) of 0.51 nM.[6]

Caption: Key application areas for this compound.

Safety and Handling

This compound is classified as a flammable liquid and is harmful if swallowed.[2] It is also known to cause skin irritation and serious eye damage.[2]

-

GHS Hazard Statements: H226 (Flammable liquid and vapor), H302 (Harmful if swallowed), H315 (Causes skin irritation), H318 (Causes serious eye damage).[2]

-

Precautionary Measures: Standard laboratory safety protocols should be followed, including the use of personal protective equipment (PPE) such as safety goggles, gloves, and a lab coat.[7] Handling should be done in a well-ventilated area or a fume hood.[3][7]

For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.[3][7]

References

- 1. This compound | 111769-26-7 [chemicalbook.com]

- 2. This compound | C4H9NO | CID 10996958 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. chemicalbook.com [chemicalbook.com]

- 4. 111769-26-7 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 5. CN105218490B - Preparation method of (R)-tetrahydrofuran-3-amine - Google Patents [patents.google.com]

- 6. researchgate.net [researchgate.net]

- 7. file.leyan.com [file.leyan.com]

(R)-3-Aminotetrahydrofuran: A Technical Guide for Researchers

CAS Number: 111769-26-7

(R)-3-Aminotetrahydrofuran is a valuable chiral building block in medicinal chemistry, particularly in the development of therapeutics targeting G-protein coupled receptors (GPCRs). Its tetrahydrofuran ring provides desirable physicochemical properties, while the chiral amine offers a key point for stereospecific interactions with biological targets. This guide provides an in-depth overview of its chemical properties, synthesis, analytical methods, and applications for researchers, scientists, and drug development professionals.

Chemical Identity and Properties

This compound is a colorless to light yellow liquid at room temperature. It is an air-sensitive compound and should be stored under an inert atmosphere.

Synonyms:

-

(3R)-Tetrahydro-3-furanamine

-

(R)-(Tetrahydrofuran-3-yl)amine

-

(3R)-Oxolan-3-ylamine

-

(R)-Tetrahydrofuran-3-amine

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Formula | C4H9NO | [1] |

| Molecular Weight | 87.12 g/mol | [1] |

| Boiling Point | 126 °C | [2] |

| Density | 0.997 g/mL | [2] |

| Flash Point | 37 °C | [2] |

| pKa | 8.90 ± 0.20 (Predicted) | [2] |

| Solubility | DMF: 30 mg/ml; DMSO: 30 mg/ml; Ethanol: 30 mg/ml; PBS (pH 7.2): 10 mg/ml | [2] |

Spectroscopic Data

Table 2: Predicted Spectroscopic Data for this compound

| Technique | Expected Features |

| ¹H NMR | Signals corresponding to the protons on the tetrahydrofuran ring and the amine group. The protons on the carbon bearing the amine group (C3) would be expected to appear as a multiplet. The protons on the carbons adjacent to the oxygen (C2 and C5) would be expected to appear as multiplets at a lower field than the protons on C4 due to the deshielding effect of the oxygen atom. The amine protons would likely appear as a broad singlet. |

| ¹³C NMR | Four distinct signals for the four carbon atoms of the tetrahydrofuran ring. The carbon attached to the nitrogen (C3) and the carbons attached to the oxygen (C2 and C5) would be expected to appear at a lower field compared to the other carbon (C4). |

| IR Spectroscopy | Characteristic N-H stretching vibrations for a primary amine in the range of 3300-3500 cm⁻¹. C-N stretching vibrations around 1000-1200 cm⁻¹. C-O-C stretching vibrations for the ether linkage, typically in the 1070-1150 cm⁻¹ region. C-H stretching vibrations for the alkyl groups just below 3000 cm⁻¹. |

| Mass Spectrometry | A molecular ion peak (M+) at m/z = 87. The fragmentation pattern would likely involve the loss of the amino group or cleavage of the tetrahydrofuran ring. A base peak resulting from the cleavage of the C-C bond adjacent to the nitrogen is common for amines. |

Experimental Protocols

Synthesis of this compound

A common synthetic route involves the Hofmann degradation of (R)-3-carboxamidetetrahydrofuran. The following protocol is adapted from patent literature.

Step 1: Amidation of (R)-Tetrahydrofuran-3-carboxylic acid

-

Dissolve (R)-3-carboxamidetetrahydrofuran in a suitable solvent (e.g., dichloromethane).

-

Cool the solution in an ice-salt bath.

-

Slowly add thionyl chloride and stir for approximately 30 minutes.

-

Remove the solvent under reduced pressure.

-

Add aqueous ammonia and allow the reaction to proceed at room temperature for 2 hours.

-

Filter off the solvent, wash the product with water until neutral, and dry to obtain (R)-3-carboxamidetetrahydrofuran.

Step 2: Hofmann Degradation

-

A solution of sodium hydroxide and sodium hypochlorite is prepared and cooled to 0°C.

-

(R)-3-carboxamidetetrahydrofuran is added to the cooled solution and stirred for 30 minutes.

-

The reaction mixture is then heated to 65°C and stirred for 1 hour.

-

After cooling to room temperature, the product is extracted with dichloromethane.

-

The organic phase is washed with water until neutral, dried over anhydrous sodium sulfate, and the solvent is evaporated.

-

The resulting crude product can be purified by recrystallization from isopropanol or ethyl acetate to yield this compound.

Synthesis of Tecadenoson using this compound

This compound is a key intermediate in the synthesis of the antiarrhythmic drug Tecadenoson.

Caption: Synthesis of Tecadenoson.

Protocol:

-

Under an inert atmosphere, suspend 6-chloroinosine, this compound hydrochloride, and triethylamine in ethanol.

-

Reflux the mixture for 4 hours.

-

Evaporate the solvent.

-

Purify the residue by flash chromatography (e.g., using a dichloromethane-methanol gradient) to obtain Tecadenoson as a white powder.

Analytical Methods

The enantiomeric purity of this compound is critical for its use in pharmaceutical synthesis. Chiral High-Performance Liquid Chromatography (HPLC) is the most common technique for determining enantiomeric excess.

General Chiral HPLC Method Development Strategy:

-

Column Selection: Chiral stationary phases (CSPs) are required. Polysaccharide-based columns (e.g., Chiralcel OD-H, Chiralpak AD) are often effective for separating chiral amines.

-

Mobile Phase: A normal-phase mobile phase, such as hexane with an alcohol modifier (e.g., isopropanol or ethanol), is typically used. For basic compounds like amines, the addition of a small amount of a basic modifier (e.g., diethylamine) to the mobile phase can improve peak shape and resolution.

-

Detection: UV detection is commonly used. If the analyte lacks a strong chromophore, derivatization with a UV-active agent may be necessary.

Gas chromatography (GC) can also be employed for the analysis of this compound, often coupled with a mass spectrometer (GC-MS) for identification. Chiral GC columns can be used for enantiomeric purity analysis.

Applications in Drug Development

This compound serves as a crucial building block in the synthesis of various pharmaceutical compounds, particularly those targeting GPCRs such as adenosine receptors.

Caption: Role in Drug Discovery Workflow.

The chiral amine of this compound allows for stereospecific interactions with the chiral environment of receptor binding pockets, which can lead to improved potency and selectivity of the final drug candidate. Its incorporation into molecules can also enhance properties such as solubility and metabolic stability. Beyond Tecadenoson, this building block is utilized in the synthesis of other adenosine A1 and A3 receptor agonists and antagonists, which have potential applications in treating a range of conditions including cardiovascular diseases, inflammation, and neurodegenerative disorders.

Safety Information

This compound is a flammable liquid and vapor. It is harmful if swallowed and causes skin and eye irritation.

Table 3: GHS Hazard Statements

| Hazard Code | Description |

| H226 | Flammable liquid and vapor |

| H302 | Harmful if swallowed |

| H315 | Causes skin irritation |

| H318 | Causes serious eye damage |

Handling and Storage:

-

Handle in a well-ventilated area.

-

Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and protective clothing.

-

Keep away from heat, sparks, and open flames.

-

Store in a tightly closed container in a dry, cool, and well-ventilated place under an inert atmosphere.

References

An In-depth Technical Guide to the Solubility of (R)-3-Aminotetrahydrofuran in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of (R)-3-Aminotetrahydrofuran, a key chiral intermediate in the synthesis of various pharmaceutical compounds. Understanding its solubility profile is critical for process development, formulation, and purification in drug discovery and manufacturing. This document compiles available quantitative and qualitative solubility data, outlines a detailed experimental protocol for solubility determination, and presents a logical workflow for this process.

Core Topic: Solubility Profile of this compound

This compound is a polar molecule, and its solubility is governed by its ability to form hydrogen bonds through its primary amine and ether functionalities. Its solubility is a crucial parameter for its application in various synthetic routes and for the development of drug formulations.

Quantitative Solubility Data

The following table summarizes the available quantitative solubility data for this compound in various solvents. The data is compiled from chemical supplier technical data sheets.[1][2]

| Solvent | Chemical Class | Solubility (mg/mL) | Temperature (°C) |

| Dimethylformamide (DMF) | Amide | 30 | Not Specified |

| Dimethyl sulfoxide (DMSO) | Sulfoxide | 30 | Not Specified |

| Ethanol | Alcohol | 30 | Not Specified |

| Phosphate-Buffered Saline (PBS, pH 7.2) | Aqueous Buffer | 10 | Not Specified |

Qualitative Solubility Data

Qualitative solubility information provides valuable insights for solvent selection in various laboratory procedures such as reactions and purification.

| Solvent | Chemical Class | Solubility | Evidence/Application |

| Ethyl Acetate | Ester | Soluble | Used as a recrystallization solvent, suggesting good solubility at elevated temperatures and lower solubility at cooler temperatures. |

Experimental Protocol for Solubility Determination

The following is a generalized experimental protocol for determining the solubility of a compound like this compound in an organic solvent. This method is based on the equilibrium saturation technique.

Objective: To determine the saturation solubility of this compound in a specific organic solvent at a controlled temperature.

Materials:

-

This compound

-

Selected organic solvent (e.g., methanol, ethanol, acetone)

-

Scintillation vials or other suitable sealed containers

-

Magnetic stirrer and stir bars

-

Constant temperature bath or incubator

-

Syringe filters (0.45 µm, compatible with the solvent)

-

High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) system

-

Volumetric flasks and pipettes

Procedure:

-

Preparation of Solvent: Ensure the solvent is of high purity and degassed if necessary.

-

Sample Preparation: Add an excess amount of this compound to a known volume of the solvent in a sealed vial. The excess solid should be clearly visible.

-

Equilibration: Place the vial in a constant temperature bath and stir the mixture vigorously. Allow the mixture to equilibrate for a sufficient period (typically 24-48 hours) to ensure the solution is saturated.

-

Sample Collection: After equilibration, stop the stirring and allow the excess solid to settle. Carefully withdraw a known volume of the supernatant using a pipette, ensuring no solid particles are disturbed.

-

Filtration: Immediately filter the collected supernatant through a syringe filter to remove any undissolved microparticles.

-

Quantification: Accurately dilute the filtered, saturated solution with the same solvent to a concentration that falls within the linear range of the analytical instrument (HPLC or GC). Analyze the diluted solution using a pre-validated analytical method to determine the concentration of the dissolved compound.

-

Calculation: Calculate the solubility of this compound in the solvent using the determined concentration and the dilution factor. The solubility is typically expressed in units such as mg/mL or g/L.

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for the experimental determination of solubility.

Caption: Workflow for determining the solubility of this compound.

This guide provides foundational information on the solubility of this compound. For drug development and process optimization, it is recommended to perform detailed solubility studies across a wider range of solvents and temperatures following a robust experimental protocol as outlined above.

References

The Pivotal Role of (R)-3-Aminotetrahydrofuran: A Chiral Building Block in Modern Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

(R)-3-Aminotetrahydrofuran has emerged as a critical chiral building block in the synthesis of complex molecules, particularly in the pharmaceutical industry. Its constrained cyclic structure and stereochemically defined amine functionality make it an invaluable component for creating compounds with specific three-dimensional orientations, a key factor in determining biological activity and target specificity. This guide provides a comprehensive overview of the synthesis, properties, and applications of this compound, complete with detailed experimental protocols and quantitative data to support researchers in their synthetic endeavors.

Physicochemical Properties

This compound is a colorless to light yellow liquid with the following properties:

| Property | Value |

| CAS Number | 111769-26-7 |

| Molecular Formula | C₄H₉NO |

| Molecular Weight | 87.12 g/mol |

| Boiling Point | 126 °C |

| Density | 0.997 g/mL |

| Flash Point | 37 °C |

Synthesis of this compound

Two primary synthetic routes have been established for the preparation of enantiomerically pure this compound, starting from readily available chiral precursors.

Route 1: From (R)-Tetrahydrofuran-3-formic acid

This two-step synthesis involves the amidation of (R)-tetrahydrofuran-3-formic acid followed by a Hofmann degradation. This method is advantageous due to its operational simplicity and high, stable product quality.

Synthesis Pathway from (R)-Tetrahydrofuran-3-formic acid

Caption: Synthesis of this compound via amidation and Hofmann degradation.

Experimental Protocol: Amidation of (R)-Tetrahydrofuran-3-formic acid

-

Dissolve (R)-tetrahydrofuran-3-formic acid (58.1 g, 0.5 mol) in 200 mL of dichloromethane.

-

Add triethylamine (5 mL) to the solution.

-

Cool the mixture in an ice-salt bath.

-

Slowly add thionyl chloride (89.3 g, 0.75 mol) and stir for 30 minutes.

-

Remove the solvent under reduced pressure.

-

Add 25% aqueous ammonia (56.1 mL) and react at room temperature for 2 hours.

-

Filter off the solvent, wash the solid with water until neutral, and dry to obtain (R)-3-carboxamidetetrahydrofuran.

Experimental Protocol: Hofmann Degradation of (R)-3-Carboxamidetetrahydrofuran

-

Mix sodium hydroxide (24.0 g, 0.6 mol) and 12% sodium hypochlorite solution (249.0 g, 0.4 mol) and cool to 0 °C.

-

Add (R)-3-carboxamidetetrahydrofuran (23.0 g, 0.2 mol) to the mixture.

-

Stir for 30 minutes, then warm the mixture to 65 °C and stir for 1 hour.

-

Cool to room temperature and extract with dichloromethane.

-

Wash the organic phase with water until neutral.

-

Dry the organic phase with anhydrous sodium sulfate for 2 hours.

-

Evaporate the solvent and dry under vacuum to yield a yellow solid.

-

Recrystallize the solid from isopropanol to obtain this compound.

Quantitative Data for Route 1

| Step | Product | Yield | Purity |

| Amidation | (R)-3-Carboxamidetetrahydrofuran | 95.0 - 95.6% | 99.7 - 99.8% |

| Hofmann Degradation | This compound | 85.0% | 99.7% |

Route 2: From (S)-3-Hydroxytetrahydrofuran

This three-step synthesis proceeds via tosylation of the hydroxyl group, followed by azide substitution and subsequent reduction to the amine. This route leverages a different readily available chiral starting material.

Synthesis Pathway from (S)-3-Hydroxytetrahydrofuran

Caption: Synthesis of this compound via tosylation, azidation, and reduction.

Experimental Protocol: Tosylation of (S)-3-Hydroxytetrahydrofuran

-

Dissolve (S)-3-hydroxytetrahydrofuran (1.0 eq) in anhydrous dichloromethane.

-

Add pyridine (1.5 eq) to the solution and cool to 0 °C.

-

Portion-wise, add p-toluenesulfonyl chloride (TsCl) (1.2 eq) while maintaining the temperature below 5 °C.

-

Stir the reaction mixture at 0 °C for 1-4 hours, then allow it to warm to room temperature and stir for an additional 2-16 hours, monitoring by TLC.

-

Upon completion, dilute the mixture with dichloromethane.

-

Wash the organic layer sequentially with water, 1N HCl, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the tosylate.

Experimental Protocol: Azide Substitution of (S)-Tetrahydrofuran-3-yl tosylate

-

Dissolve the tosylate (1.0 eq) in anhydrous dimethylformamide (DMF).

-

Add sodium azide (1.5 eq) to the solution.

-

Heat the mixture to 60-80 °C and stir for 12-24 hours, monitoring by TLC.

-

After cooling to room temperature, pour the reaction mixture into water.

-

Extract the aqueous layer three times with diethyl ether.

-

Combine the organic layers and wash with water, followed by brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude azide. Caution: Low molecular weight organic azides are potentially explosive.

Experimental Protocol: Reduction of (R)-3-Azidotetrahydrofuran

-

Method A: Catalytic Hydrogenation

-

Dissolve the azide (1.0 eq) in methanol.

-

Carefully add 10% Palladium on carbon (Pd/C) (5-10 mol%).

-

Subject the mixture to a hydrogen atmosphere (e.g., using a hydrogen balloon) and stir until the reaction is complete (monitored by TLC).

-

Filter the reaction mixture through Celite to remove the catalyst and concentrate the filtrate under reduced pressure.

-

-

Method B: Staudinger Reduction

-

Dissolve the azide (1.0 eq) in a mixture of tetrahydrofuran (THF) and water.

-

Add triphenylphosphine (1.1 eq) and stir the mixture at room temperature until nitrogen evolution ceases.

-

Heat the mixture to reflux for 6-12 hours.

-

Cool the mixture to room temperature and remove the THF under reduced pressure.

-

Extract the aqueous residue with an organic solvent (e.g., ethyl acetate) to remove the triphenylphosphine oxide byproduct. The aqueous layer contains the desired amine.

-

Protection of the Amine Functionality: N-Boc Protection

For many synthetic applications, it is necessary to protect the amine group of this compound. The tert-butoxycarbonyl (Boc) group is a commonly used protecting group due to its stability under various conditions and ease of removal under mild acidic conditions.

N-Boc Protection Workflow

Caption: N-Boc protection of this compound.

Experimental Protocol: N-Boc Protection

-

In a 50 mL round-bottom flask, add 9.5 mL of distilled water and 0.5 mL of acetone.

-

Add this compound (1 mmol) to the mixture and stir at room temperature for a few minutes.

-

Add di-tert-butyl dicarbonate ((Boc)₂O) (1.1 mmol).

-

Add dichloromethane (5 mL) and continue stirring.

-

Monitor the reaction progress by TLC until the starting amine is consumed.

-

Separate the organic layer, dry over anhydrous sodium sulfate, and concentrate in vacuum.

-

Purify the residue by column chromatography on silica gel (eluent: dichloromethane/methanol, 9:1) to afford the N-Boc protected product.[1]

Quantitative Data for N-Boc Protection

| Product | Yield |

| tert-butyl (R)-(tetrahydrofuran-3-yl)carbamate | 92-96%[1] |

Applications in Pharmaceutical Synthesis

This compound is a valuable intermediate in the synthesis of several active pharmaceutical ingredients (APIs).

Synthesis of Tecadenoson

Tecadenoson is an A₁ adenosine receptor agonist that was investigated for the treatment of cardiac arrhythmias. The synthesis involves the nucleophilic substitution of the chlorine atom on 6-chloroinosine by this compound.

Caption: Simplified ACK1 signaling pathway and the point of intervention by inhibitors.

Characterization Data

Accurate characterization of this compound and its derivatives is crucial for quality control and ensuring the success of subsequent synthetic steps.

¹H and ¹³C NMR Data

| Compound | ¹H NMR (CDCl₃, δ ppm) | ¹³C NMR (CDCl₃, δ ppm) |

| This compound | 4.52 (m, 1H), 3.95-4.02 (m, 1H), 3.59-3.83 (m, 2H), 2.11-2.23 (m, 1H), 1.90-2.04 (m, 1H), 1.76-1.78 (m, 1H), 0.88-1.25 (m, 2H, NH₂) | Not readily available in cited sources |

| tert-butyl (R)-(tetrahydrofuran-3-yl)carbamate | Not readily available in cited sources | Not readily available in cited sources |

Note: Specific NMR data can vary depending on the solvent and instrument frequency. The provided data for this compound is from a patent and should be considered as a reference.

Conclusion

This compound is a versatile and highly valuable chiral building block in organic synthesis. Its utility is demonstrated in the efficient synthesis of complex pharmaceutical agents like Tecadenoson and a growing number of kinase inhibitors. The synthetic routes outlined in this guide, along with the detailed experimental protocols and quantitative data, provide a solid foundation for researchers to incorporate this important molecule into their synthetic strategies. As the demand for enantiomerically pure compounds continues to grow, the importance of chiral building blocks like this compound in drug discovery and development will undoubtedly increase.

References

The Strategic Importance of (R)-3-Aminotetrahydrofuran in Modern Medicinal Chemistry: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

(R)-3-Aminotetrahydrofuran has emerged as a privileged chiral building block in medicinal chemistry, prized for its unique stereochemical and conformational properties that enhance pharmacological activity and pharmacokinetic profiles of drug candidates. This technical guide provides a comprehensive overview of the synthesis, applications, and profound impact of this versatile scaffold in drug discovery. Through a detailed examination of its incorporation into key therapeutic agents such as the antiarrhythmic drug Tecadenoson and a new generation of HIV-1 protease inhibitors, this document elucidates the critical role of this compound in the development of novel therapeutics. This guide includes a compilation of quantitative biological data, detailed experimental protocols for synthesis and biological evaluation, and visual representations of relevant signaling pathways and experimental workflows to serve as a valuable resource for researchers in the field.

Introduction

The quest for novel therapeutic agents with improved efficacy, selectivity, and safety profiles is a central theme in medicinal chemistry. Chiral scaffolds play a pivotal role in this endeavor, as the three-dimensional arrangement of atoms in a molecule is a critical determinant of its biological activity.[1] Among the vast arsenal of chiral building blocks available to medicinal chemists, this compound has garnered significant attention as a versatile and valuable intermediate.[2] Its rigid, five-membered heterocyclic structure, coupled with the stereochemically defined amine functionality, provides a unique platform for the design of molecules that can effectively interact with biological targets. This guide explores the multifaceted importance of this compound, from its synthesis to its incorporation into clinically relevant molecules.

Synthesis of this compound

The efficient and stereoselective synthesis of this compound is crucial for its widespread application in drug discovery. Several synthetic routes have been developed, often starting from readily available chiral precursors.

Synthetic Method via Hofmann Rearrangement

One common industrial method involves a two-step process starting from (R)-tetrahydrofuran-3-carboxylic acid, proceeding through an amide intermediate, followed by a Hofmann rearrangement.[3]

Experimental Protocol:

Step 1: Synthesis of (R)-3-Formamide tetrahydrofuran

-

To a solution of (R)-3-tetrahydrofurancarboxylic acid, add thionyl chloride (1.5 equivalents).

-

Stir the mixture at room temperature until the reaction is complete (monitored by TLC or GC).

-

Slowly add the resulting acid chloride to a cooled solution of aqueous ammonia (25%).

-

Stir the reaction mixture and then extract the product with a suitable organic solvent (e.g., dichloromethane).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield (R)-3-formamide tetrahydrofuran.

Step 2: Synthesis of this compound

-

Prepare a solution of sodium hydroxide (3 equivalents) and sodium hypochlorite (2 equivalents) in water and cool to 0°C.

-

Add (R)-3-formamide tetrahydrofuran (1 equivalent) to the cooled solution and stir for 30 minutes.

-

Warm the reaction mixture to 65°C and maintain stirring for 1 hour.

-

Cool the mixture to room temperature and extract the product with dichloromethane.

-

Wash the organic phase with water until neutral, dry over anhydrous sodium sulfate, and evaporate the solvent.

-

The crude product can be purified by recrystallization from ethyl acetate to afford this compound as a pale yellow solid.[3]

Applications in Medicinal Chemistry

The unique structural features of this compound have been exploited in the design of several potent and selective therapeutic agents.

Tecadenoson: A Selective A₁ Adenosine Receptor Agonist

Tecadenoson is a selective agonist of the A₁ adenosine receptor that was investigated for the treatment of paroxysmal supraventricular tachycardia.[4] The this compound moiety is a key component of Tecadenoson, contributing to its high affinity and selectivity for the A₁ receptor.

The A₁ adenosine receptor is a G-protein coupled receptor (GPCR) that primarily couples to the inhibitory G-protein, Gαi. Activation of the A₁ receptor by an agonist like Tecadenoson initiates a signaling cascade that leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels. This reduction in cAMP modulates the activity of downstream effectors, ultimately leading to the observed physiological effects, such as a decrease in heart rate.

References

- 1. Radioligand saturation binding for quantitative analysis of ligand-receptor interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 2. WO2008080891A2 - Process for the synthesis of derivatives of 3-amino-tetrahydrofuran-3-carboxylic acid and use thereof as medicaments - Google Patents [patents.google.com]

- 3. CN105218490B - Preparation method of (R)-tetrahydrofuran-3-amine - Google Patents [patents.google.com]

- 4. researchgate.net [researchgate.net]

Spectroscopic Analysis of (R)-3-Aminotetrahydrofuran: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for the chiral molecule (R)-3-Aminotetrahydrofuran. While experimental spectra are not widely available in public databases, this document presents predicted data based on established principles of nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS). Detailed experimental protocols for obtaining such data are also provided, along with a workflow diagram for the complete spectroscopic analysis.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic characteristics of this compound. These predictions are derived from the molecular structure and typical values observed for similar functional groups and structural motifs.

Molecular Structure:

-

Formula: C₄H₉NO

-

Molecular Weight: 87.12 g/mol [1]

-

Exact Mass: 87.068413911 Da[2]

-

Structure: A five-membered saturated heterocyclic ether (tetrahydrofuran) with an amino group at the chiral center on carbon 3.

Table 1: Predicted ¹H NMR Data (Solvent: CDCl₃, 400 MHz)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~ 3.8 - 4.0 | m | 2H | H-5 (OCH₂) |

| ~ 3.6 - 3.8 | m | 1H | H-2a (OCH₂) |

| ~ 3.5 - 3.7 | m | 1H | H-3 (CH-N) |

| ~ 3.3 - 3.5 | m | 1H | H-2b (OCH₂) |

| ~ 2.0 - 2.2 | m | 1H | H-4a (CH₂) |

| ~ 1.7 - 1.9 | m | 1H | H-4b (CH₂) |

| ~ 1.5 (broad s) | s | 2H | NH₂ |

Note: The protons on the tetrahydrofuran ring form a complex, coupled spin system. The chemical shifts and multiplicities are estimations and would require spectral simulation or 2D NMR techniques for precise assignment.

Table 2: Predicted ¹³C NMR Data (Solvent: CDCl₃, 101 MHz)

| Chemical Shift (δ, ppm) | Carbon Assignment |

| ~ 72 - 75 | C-2 (OCH₂) |

| ~ 67 - 70 | C-5 (OCH₂) |

| ~ 50 - 55 | C-3 (CH-N) |

| ~ 35 - 40 | C-4 (CH₂) |

Table 3: Predicted Infrared (IR) Spectroscopy Data

| Frequency (cm⁻¹) | Vibration Type | Intensity |

| 3400 - 3250 | N-H stretch (primary amine) | Medium, broad (doublet possible) |

| 2960 - 2850 | C-H stretch (aliphatic) | Strong |

| 1650 - 1580 | N-H bend (scissoring) | Medium |

| 1150 - 1050 | C-O-C stretch (ether) | Strong |

Table 4: Predicted Mass Spectrometry (MS) Data

| m/z | Ion | Notes |

| 87 | [M]⁺ | Molecular Ion |

| 86 | [M-H]⁺ | Loss of a hydrogen radical |

| 70 | [M-NH₃]⁺ | Loss of ammonia |

| 57 | [C₃H₅O]⁺ | Fragmentation of the ring |

| 44 | [C₂H₆N]⁺ | Cleavage adjacent to the amine |

| 30 | [CH₄N]⁺ | Common fragment for primary amines (CH₂=NH₂⁺) |

Experimental Protocols

The following are detailed methodologies for acquiring the spectroscopic data for a liquid sample such as this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

1. Sample Preparation:

-

Accurately weigh approximately 5-25 mg of this compound for ¹H NMR, or 50-100 mg for ¹³C NMR, into a clean, dry vial.[3]

-

Add approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) to the vial.[4] Deuterated solvents are used to avoid large solvent signals in the ¹H NMR spectrum.[5]

-

Ensure the sample is fully dissolved. If necessary, gently vortex the vial.

-

Filter the solution through a small plug of glass wool packed into a Pasteur pipette directly into a clean, dry 5 mm NMR tube to remove any particulate matter.[4]

-

Cap the NMR tube securely.

2. Data Acquisition (¹H and ¹³C NMR):

-

Insert the NMR tube into the spectrometer's spinner turbine and place it in the magnet.

-

Locking: The spectrometer will lock onto the deuterium signal of the solvent to stabilize the magnetic field.[6]

-

Shimming: Adjust the shim coils to optimize the homogeneity of the magnetic field, which sharpens the NMR signals and improves resolution. This can often be done automatically.[6]

-

Tuning: Tune the probe to the correct frequency for the nucleus being observed (¹H or ¹³C) to maximize signal-to-noise.

-

¹H NMR Acquisition:

-

Set the appropriate spectral width and transmitter offset.

-

Use a standard 90° pulse sequence.

-

Acquire a small number of scans (e.g., 8 or 16) as ¹H NMR is a sensitive technique.

-

Set a relaxation delay (d1) of 1-2 seconds.

-

-

¹³C NMR Acquisition:

-

Set the appropriate spectral width for carbon nuclei (~0-220 ppm).

-

Use a standard pulse program with broadband proton decoupling to simplify the spectrum to singlets for each unique carbon.[7]

-

Due to the low natural abundance and sensitivity of ¹³C, a larger number of scans will be required (e.g., 128 to 1024 or more, depending on concentration).[8]

-

A relaxation delay is used to ensure proper signal quantitation if needed.

-

3. Data Processing:

-

Apply Fourier transformation to the acquired Free Induction Decay (FID).

-

Phase the resulting spectrum to ensure all peaks are in the positive absorptive mode.

-

Calibrate the chemical shift axis by setting the residual solvent peak to its known value (e.g., CDCl₃ at 7.26 ppm for ¹H, 77.16 ppm for ¹³C).

-

Integrate the peaks in the ¹H NMR spectrum to determine the relative ratios of protons.

-

Analyze the chemical shifts, multiplicities (splitting patterns), and coupling constants to elucidate the structure.

Infrared (IR) Spectroscopy

1. Sample Preparation (Neat Liquid Film):

-

Ensure the salt plates (e.g., NaCl or KBr) are clean, dry, and transparent. Handle them only by the edges to avoid moisture from fingerprints.

-

Place one drop of liquid this compound onto the surface of one salt plate using a Pasteur pipette.

-

Carefully place the second salt plate on top, spreading the liquid into a thin, uniform film between the plates.[9]

2. Data Acquisition (FT-IR):

-

Place the "sandwich" of salt plates into the sample holder of the FT-IR spectrometer.

-

Acquire a background spectrum of the empty spectrometer to subtract contributions from atmospheric CO₂ and water vapor.

-

Acquire the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

The data is presented as a plot of transmittance or absorbance versus wavenumber (cm⁻¹).

3. Post-Analysis:

-

Clean the salt plates thoroughly with a dry solvent (e.g., anhydrous acetone or isopropanol) and return them to a desiccator for storage.[9]

Mass Spectrometry (MS)

1. Sample Introduction:

-

The sample is introduced into the mass spectrometer, often via direct infusion or coupled with a gas chromatograph (GC-MS) for separation and analysis. The sample is vaporized in a vacuum.

2. Ionization (Electron Impact - EI):

-

In the ion source, the vaporized sample molecules are bombarded by a high-energy beam of electrons (typically 70 eV).[10]

-

This bombardment knocks a valence electron off a molecule, forming a positively charged radical cation known as the molecular ion ([M]⁺).[1]

-

The excess energy from electron impact causes the molecular ion to fragment into smaller, characteristic charged fragments and neutral species.[1]

3. Mass Analysis:

-

The positively charged ions (the molecular ion and fragment ions) are accelerated by an electric field into a mass analyzer.

-

The mass analyzer, often a quadrupole or a magnetic sector, separates the ions based on their mass-to-charge ratio (m/z).[1]

4. Detection:

-

The separated ions strike a detector, which generates a signal proportional to the number of ions at each m/z value.

-

The resulting mass spectrum is a plot of relative ion abundance versus m/z. The most abundant ion is called the base peak and is assigned a relative abundance of 100%.[10]

Visualization of Experimental Workflow

The following diagram illustrates the logical flow of the spectroscopic analysis of this compound.

Caption: Workflow from sample preparation to data analysis for NMR, IR, and MS techniques.

References

- 1. This compound | 111769-26-7 [chemicalbook.com]

- 2. This compound | C4H9NO | CID 10996958 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Spectral Database for Organic Compounds | re3data.org [re3data.org]

- 4. SDBS: Spectral Database for Organic Compounds – Clark Physical Sciences Library [physicalsciences.library.cornell.edu]

- 5. (3S,4S)-4-Aminotetrahydrofuran-3-ol | C4H9NO2 | CID 10942358 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. www1.udel.edu [www1.udel.edu]

- 7. (S)-3-Aminotetrahydrofuran | C4H9NO | CID 14243168 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. SFU Library Databases: Spectral Database for Organic Compounds SDBS [databases.lib.sfu.ca]

- 9. rsc.org [rsc.org]

- 10. 3-氨基四氢呋喃 95% | Sigma-Aldrich [sigmaaldrich.cn]

An In-depth Technical Guide to the Safe Handling of (R)-3-Aminotetrahydrofuran

For Researchers, Scientists, and Drug Development Professionals

(R)-3-Aminotetrahydrofuran is a vital intermediate in pharmaceutical synthesis, valued for its role in the development of novel therapeutics.[1][2] This guide provides a comprehensive overview of the critical safety precautions, handling protocols, and emergency procedures required for its safe use in a laboratory setting.

Chemical and Physical Properties

A thorough understanding of the physical and chemical properties of this compound is fundamental to its safe handling. This data, summarized in the table below, has been compiled from various safety data sheets and chemical databases.

| Property | Value |

| Molecular Formula | C₄H₉NO |

| Molecular Weight | 87.12 g/mol |

| CAS Number | 111769-26-7 |

| Appearance | Pale yellow liquid |

| Density | 1.012 g/mL at 25 °C |

| Boiling Point | 125.6 ± 33.0 °C |

| Flash Point | 48.9 °C (120.0 °F) |

| Refractive Index | n20/D 1.458 |

| Solubility | No data available |

| Vapor Pressure | No data available |

Hazard Identification and Classification

This compound is classified as a hazardous substance. The following table summarizes its GHS hazard classifications, which call for stringent safety measures during handling and storage.

| Hazard Class | GHS Classification |

| Flammable Liquids | Category 3 (H226: Flammable liquid and vapor) |

| Acute Toxicity, Oral | Category 4 (H302: Harmful if swallowed) |

| Skin Corrosion/Irritation | Category 2 (H315: Causes skin irritation) |

| Serious Eye Damage/Eye Irritation | Category 1 (H318: Causes serious eye damage) |

| Specific target organ toxicity — single exposure | Category 3 (H335: May cause respiratory irritation) |

Safe Handling and Storage Protocols

Adherence to strict protocols for handling and storage is paramount to ensure the safety of laboratory personnel and the integrity of the research.

Personal Protective Equipment (PPE)

Appropriate PPE must be worn at all times when handling this compound.

Caption: Required PPE for handling this compound.

Engineering Controls

Engineering controls are the first line of defense in minimizing exposure to hazardous chemicals.

-

Fume Hood: Always handle this compound inside a properly functioning chemical fume hood to minimize inhalation of vapors.[3]

-

Ventilation: Ensure the laboratory is well-ventilated.[4]

-

Eyewash Stations and Safety Showers: These must be readily accessible and regularly tested.[5]

Handling Procedures

Follow these procedures to ensure safe handling:

-

Consult the SDS: Before use, thoroughly read and understand the Safety Data Sheet (SDS).[3]

-

Avoid Inhalation and Contact: Take all necessary precautions to avoid inhaling vapors and direct contact with skin and eyes.[5]

-

Grounding: When transferring from bulk containers, ensure containers are properly grounded to prevent static discharge.

-

Adding to Other Chemicals: When mixing, slowly add this compound to other reagents to control any exothermic reactions. Never add water to this chemical.[6][7]

-

Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory.[7]

Storage

Proper storage is crucial to prevent accidents and maintain the chemical's stability.

-

Container: Keep the container tightly closed and store in a cool, dry, and well-ventilated area.[4]

-

Incompatible Materials: Store away from strong oxidizing agents, acids, and other incompatible materials.

-

Location: Store below eye level and in a designated corrosive materials cabinet.[7][8]

Experimental Protocol: Synthesis of this compound

The following is a two-step synthesis protocol adapted from patent CN105218490B.[1] This procedure should only be carried out by trained professionals in a controlled laboratory environment.

Caption: Workflow for the synthesis of this compound.

Step 1: Synthesis of (R)-3-Formamidetetrahydrofuran

-

Dissolve (R)-3-formyltetrahydrofuran in dichloromethane in a reaction vessel.

-

Add triethylamine to the solution.

-

Cool the mixture in an ice-salt bath and slowly add thionyl chloride while stirring.

-

After the addition is complete, continue to stir for the specified time.

-

Remove the solvent under reduced pressure.

-

Add ammonia water to the residue and allow the reaction to proceed at room temperature.

-

Filter the resulting solid, wash with water, and dry to obtain (R)-3-formamidetetrahydrofuran.[1]

Step 2: Synthesis of this compound

-

In a separate vessel, mix sodium hydroxide and a sodium hypochlorite solution and cool to 0°C.

-

Add the (R)-3-formamidetetrahydrofuran obtained in Step 1 to this cooled mixture.

-

Stir the mixture and then heat to 65°C, maintaining the temperature while stirring.

-

After the reaction is complete, cool the mixture to room temperature.

-

Extract the product with dichloromethane.

-

Dry the organic phase, concentrate it to obtain a yellow solid, and then recrystallize to yield pure this compound.[1]

Emergency Procedures

Immediate and appropriate action is critical in the event of an emergency involving this compound.

Caption: Emergency response workflow for spills or exposure.

First Aid Measures

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[5]

-

Skin Contact: In case of contact, immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention if irritation develops or persists.[5]

-

Inhalation: Remove from exposure and move to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.[5]

-

Ingestion: Do NOT induce vomiting. If victim is conscious and alert, give 2-4 cupfuls of milk or water. Never give anything by mouth to an unconscious person. Get medical aid immediately.[8]

Fire-Fighting Measures

-

Extinguishing Media: Use water spray, dry chemical, carbon dioxide, or alcohol-resistant foam.

-

Specific Hazards: Flammable liquid and vapor. Vapors may form explosive mixtures with air.

-

Protective Equipment: Wear a self-contained breathing apparatus and full protective gear.[5]

Accidental Release Measures

-

Personal Precautions: Evacuate personnel to safe areas. Use personal protective equipment. Avoid breathing vapors, mist or gas. Ensure adequate ventilation.[5]

-

Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let product enter drains.

-

Methods for Cleaning Up: Absorb with an inert material and place in an appropriate waste disposal container.

Disposal Considerations

Dispose of this compound and any contaminated materials in accordance with all applicable federal, state, and local environmental regulations. Contact a licensed professional waste disposal service to dispose of this material.[9][10]

Disclaimer: This document is intended as a guide and is not a substitute for a thorough risk assessment and compliance with all applicable safety regulations and institutional protocols. Always consult the most current Safety Data Sheet (SDS) for this compound before use.

References

- 1. CN105218490B - Preparation method of (R)-tetrahydrofuran-3-amine - Google Patents [patents.google.com]

- 2. This compound | 111769-26-7 [chemicalbook.com]

- 3. scienceequip.com.au [scienceequip.com.au]

- 4. Best Practices for Storing and Handling Corrosive Liquids in the Lab | Lab Manager [labmanager.com]

- 5. fishersci.com [fishersci.com]

- 6. eng.uwo.ca [eng.uwo.ca]

- 7. research.arizona.edu [research.arizona.edu]

- 8. Corrosives - Lab Safety - Grand Valley State University [gvsu.edu]

- 9. benchchem.com [benchchem.com]

- 10. aamu.edu [aamu.edu]

The (R)-3-Aminotetrahydrofuran Scaffold: A Privileged Motif in Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The (R)-3-aminotetrahydrofuran moiety has emerged as a significant structural component in medicinal chemistry, conferring favorable pharmacological properties upon a diverse range of therapeutic agents. Its constrained, chiral, and polar nature allows for specific and high-affinity interactions with various biological targets. This technical guide provides a comprehensive overview of the biological activities of this compound derivatives, focusing on their roles as adenosine A1 receptor agonists, HIV-1 protease inhibitors, and monoamine transporter inhibitors. Detailed experimental protocols and structure-activity relationship (SAR) analyses are presented to facilitate further research and development in this promising area.

Key Biological Activities and Therapeutic Applications

Derivatives of this compound have demonstrated potent and selective activities across multiple target classes, leading to their investigation and use in a variety of disease contexts.

Adenosine A1 Receptor Agonism

This compound is a core component of Tecadenoson , a selective A1 adenosine receptor agonist.[1] Tecadenoson has been evaluated for its efficacy in converting paroxysmal supraventricular tachycardia (PSVT) to sinus rhythm. By selectively targeting the A1 receptor, it aims to reduce the side effects associated with non-selective adenosine receptor agonists, such as flushing and dyspnea.

HIV-1 Protease Inhibition

The this compound scaffold, particularly in its bis-tetrahydrofuran (bis-THF) form, is a crucial P2-ligand in a number of potent HIV-1 protease inhibitors. This structural element is known to form critical hydrogen bonding interactions with the backbone of the enzyme's active site. One notable example is an inhibitor with an N-methyl-3-(R)-aminotetrahydrofuranyl squaramide P2-ligand, which has shown a remarkable HIV-1 protease inhibitory Ki value of 0.51 nM.[2]

Monoamine Transporter Inhibition

A series of this compound analogs have been identified as inhibitors of monoamine transporters, including the dopamine transporter (DAT), serotonin transporter (SERT), and norepinephrine transporter (NET). These transporters play a crucial role in regulating neurotransmitter levels, and their inhibition is a key mechanism in the treatment of various neurological and psychiatric disorders.

Quantitative Biological Data

The following tables summarize the quantitative data for the biological activity of various this compound derivatives across different target classes.

Table 1: Monoamine Transporter Inhibition by this compound Analogs

| Compound | Substituent (R) | DAT IC50 (nM) | NET IC50 (nM) | SERT IC50 (nM) |

| 1a | H | 150 | 25 | 80 |

| 1b | 4-Cl | 30 | 8 | 50 |

| 1c | 3,4-diCl | 10 | 3 | 20 |

| 1d | 4-CH3 | 120 | 20 | 70 |

| 1e | 4-OCH3 | 200 | 35 | 100 |

| Data sourced from BenchChem.[2] |

Table 2: HIV-1 Protease Inhibition

| Derivative Description | Ki (nM) |

| N-methyl-3-(R)-aminotetrahydrofuranyl squaramide P2-ligand | 0.51 |

| Data sourced from ResearchGate.[2] |

Structure-Activity Relationships (SAR)

The biological activity of this compound derivatives is highly dependent on the nature and position of substituents on both the aminotetrahydrofuran core and any associated aromatic rings.

For monoamine transporter inhibitors , halogen substitution on the phenyl ring, particularly at the 3 and 4 positions, significantly enhances inhibitory potency across DAT, NET, and SERT.[2] Dichlorination, as seen in compound 1c, provides the most potent inhibition in the series. In contrast, the introduction of electron-donating groups like methyl (1d) or methoxy (1e) generally leads to a decrease in activity compared to the unsubstituted analog (1a).[2]

In the context of HIV-1 protease inhibitors , the tetrahydrofuran ring is designed to maximize hydrogen bonding and van der Waals interactions with the backbone atoms in the S2 subsite of the protease active site. The stereochemistry of the aminotetrahydrofuran is crucial for optimal binding.

Experimental Protocols

Detailed methodologies for key biological assays are provided below to enable the replication and further investigation of this compound derivatives.

Adenosine A1 Receptor (A1R) Competitive Radioligand Binding Assay

This assay determines the binding affinity (Ki) of a test compound by measuring its ability to displace a radiolabeled ligand from the A1 receptor.

Materials:

-

A1R-expressing cell membranes

-

Radioligand (e.g., [³H]DPCPX)

-

Unlabeled test compounds

-

Assay Buffer: 50 mM Tris-HCl, pH 7.4

-

Wash Buffer: 50 mM Tris-HCl, pH 7.4, 4°C

-

96-well filter plates (e.g., GF/B)

-

Scintillation fluid and counter

Procedure:

-

Compound Preparation: Prepare serial dilutions of the test compounds in the assay buffer.

-

Assay Setup: In a 96-well plate, add the following to each well:

-

50 µL of assay buffer

-

25 µL of radioligand at a fixed concentration (typically near its Kd)

-

25 µL of test compound at various concentrations

-

100 µL of A1R membrane preparation (e.g., 10-20 µg protein/well)

-

Include wells for total binding (no test compound) and non-specific binding (a high concentration of a known A1R ligand).

-

-

Incubation: Incubate the plate at room temperature for 60-90 minutes.

-

Filtration: Rapidly filter the contents of each well through the pre-soaked filter plate using a vacuum manifold.

-

Washing: Wash the filters three times with 200 µL of ice-cold wash buffer.

-

Scintillation Counting: Dry the filter plate, add scintillation fluid to each well, and count the radioactivity.

-

Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Plot the percent specific binding against the log concentration of the test compound. Determine the IC50 value using non-linear regression and calculate the Ki value using the Cheng-Prusoff equation.

Fluorometric HIV-1 Protease Inhibition Assay

This assay measures the ability of a compound to inhibit the cleavage of a fluorogenic substrate by HIV-1 protease.

Materials:

-

Recombinant HIV-1 Protease

-

Fluorogenic peptide substrate (e.g., based on a known cleavage site)

-

Assay Buffer: e.g., 50 mM sodium acetate, 100 mM NaCl, 1 mM EDTA, 1 mM DTT, 10% glycerol, pH 4.7

-

Test compounds dissolved in DMSO

-

96-well black microplates

-

Fluorescence plate reader

Procedure:

-

Compound Preparation: Prepare serial dilutions of the test compounds in DMSO.

-

Assay Setup: In a 96-well plate, add the following to each well:

-

Assay buffer

-

A small volume (e.g., 1 µL) of the test compound solution.

-

HIV-1 Protease solution.

-

-

Pre-incubation: Incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.

-

Reaction Initiation: Add the fluorogenic substrate to each well to initiate the enzymatic reaction.

-

Kinetic Measurement: Immediately place the plate in a fluorescence microplate reader pre-set to 37°C. Measure the fluorescence intensity (e.g., Ex/Em = 330/450 nm) every minute for 30-60 minutes.

-

Data Analysis: Determine the initial reaction velocity (rate of fluorescence increase) for each concentration of the test compound. Plot the percentage of inhibition against the log concentration of the inhibitor and fit the data to determine the IC50 value.

Visualized Workflows and Pathways

The following diagrams, generated using Graphviz, illustrate key processes and relationships described in this guide.

Caption: Adenosine A1 Receptor Signaling Pathway of Tecadenoson.

Caption: Workflow for Radioligand Binding Assay.

Caption: Workflow for HIV-1 Protease Inhibition Assay.

References

Methodological & Application

Application Notes: Synthesis of Pharmaceutical Intermediates Using (R)-3-Aminotetrahydrofuran

**(R)-3-Aminotetrahydrofuran is a valuable chiral building block in the synthesis of various pharmaceutical intermediates, prized for its stereochemistry and the physicochemical properties it imparts to the final active pharmaceutical ingredient (API). This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of key intermediates for an antiarrhythmic drug and a class of kinase inhibitors.

Application in the Synthesis of a Tecadenoson Precursor

**this compound is a crucial intermediate in the synthesis of Tecadenoson, an A1 adenosine receptor agonist previously investigated for the treatment of cardiac arrhythmia.[1] The amine group of this compound acts as a nucleophile, displacing a chlorine atom on a purine ring to form a key carbon-nitrogen bond.

Logical Workflow for Tecadenoson Precursor Synthesis

Caption: Synthetic workflow for the Tecadenoson precursor.

Experimental Protocol: Synthesis of 6-(((R)-tetrahydrofuran-3-yl)amino)-9-(β-D-ribofuranosyl)-9H-purine

This protocol is adapted from a published procedure with modifications.[2]

Materials:

-

6-Chloroinosine

-

This compound hydrochloride

-

Triethylamine

-

Ethanol (EtOH)

-

Dichloromethane (CH2Cl2)

-

Methanol (MeOH)

-

Silica gel for flash chromatography

Procedure:

-

Under an inert atmosphere, suspend 6-chloroinosine (1.00 equivalent) in ethanol.

-

Add this compound hydrochloride (3.00 equivalents) and triethylamine (3.00 equivalents) to the suspension.

-

Heat the reaction mixture to reflux and maintain for 4 hours.

-

After cooling to room temperature, evaporate the solvent under reduced pressure.

-

Purify the resulting residue by flash chromatography on silica gel, eluting with a mixture of dichloromethane and methanol (e.g., 9:1 v/v).

-

Combine the fractions containing the desired product and evaporate the solvent to yield the title compound as a white powder.

Quantitative Data

| Reactant | Molar Eq. | Product | Yield | Purity | Reference |

| 6-Chloroinosine | 1.0 | 6-(((R)-tetrahydrofuran-3-yl)amino)-9-(β-D-ribofuranosyl)-9H-purine | 55% | N/A | [2] |

| This compound HCl | 3.0 | ||||

| Triethylamine | 3.0 |

Application in the Synthesis of Squaramide-Based Kinase Inhibitors

This compound can be incorporated into squaramide-based molecules, which are of interest as kinase inhibitors. The amine of this compound readily reacts with electrophilic squarate esters to form squaramide derivatives. These derivatives can serve as scaffolds for building more complex kinase inhibitors.

Logical Workflow for Squaramide Intermediate Synthesis

Caption: Synthesis of a squaramide intermediate.

Experimental Protocol: Synthesis of a N-((R)-tetrahydrofuran-3-yl) Squaramide Derivative

This protocol is based on the synthesis of related squaramide inhibitors.[3]

Materials:

-

A suitable mixed squarate derivative (e.g., 3,4-diethoxy-3-cyclobutene-1,2-dione)

-

This compound

-

N,N-Diisopropylethylamine (DIPEA)

-

Ethanol (EtOH)

Procedure:

-

Dissolve the mixed squarate derivative (1.0 equivalent) in ethanol.

-

Add this compound (1.0 equivalent) to the solution.

-

Add N,N-diisopropylethylamine (DIPEA) to the reaction mixture.

-

Heat the mixture to 40 °C and stir for 24 hours.

-

Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.

-

The crude product can be purified by crystallization or column chromatography to yield the desired squaramide derivative.

Quantitative Data

| Reactant | Molar Eq. | Product | Yield | Purity | Reference |

| Mixed Squarate Derivative | 1.0 | N-((R)-tetrahydrofuran-3-yl) Squaramide | 60% | N/A | [3] |

| This compound | 1.0 | ||||

| DIPEA | excess |

Application in the Synthesis of HIV-1 Protease Inhibitors

The tetrahydrofuran moiety is a common P2 ligand in the design of potent HIV-1 protease inhibitors, such as Darunavir.[4] While direct incorporation of this compound is less common than more complex substituted tetrahydrofuran derivatives, the general principle involves creating a carbamate linkage between the amine of the tetrahydrofuran derivative and a core scaffold of the inhibitor.

General Synthetic Strategy for HIV-1 Protease Inhibitor P2-Ligand Conjugation

References

- 1. CN105218490B - Preparation method of (R)-tetrahydrofuran-3-amine - Google Patents [patents.google.com]

- 2. Synthesis of Ribavirin, Tecadenoson, and Cladribine by Enzymatic Transglycosylation [mdpi.com]

- 3. WO2022256660A1 - Process for the synthesis of substituted tetrahydrofuran modulators of sodium channels - Google Patents [patents.google.com]

- 4. Design of Substituted Tetrahydrofuran Derivatives for HIV-1 Protease Inhibitors: Synthesis, Biological Evaluation, and X-ray Structural Studies - PMC [pmc.ncbi.nlm.nih.gov]

(R)-3-Aminotetrahydrofuran: A Versatile Chiral Building Block in Asymmetric Synthesis

(Application Notes & Protocols)

Audience: Researchers, scientists, and drug development professionals.

Introduction

(R)-3-Aminotetrahydrofuran is a valuable and versatile chiral building block in the field of asymmetric synthesis. Its rigid tetrahydrofuran ring and the presence of a primary amine functionality at a stereogenic center make it an attractive scaffold for the synthesis of chiral ligands, auxiliaries, and key intermediates for pharmaceuticals. This document provides detailed application notes and protocols for the use of this compound in asymmetric synthesis, with a focus on its application in the development of potent therapeutic agents.

Key Applications

This compound and its derivatives have been successfully employed in a range of asymmetric transformations, including:

-

Synthesis of Chiral Ligands for Asymmetric Catalysis: The amino group serves as a convenient handle for the introduction of phosphine, oxazoline, or other coordinating moieties to create novel chiral ligands for transition-metal-catalyzed reactions.

-

As Chiral Auxiliaries: The chiral amine can be temporarily incorporated into a substrate to direct the stereochemical outcome of a reaction, after which it can be cleaved and recovered.

-

As a Chiral Scaffold in Drug Discovery: The tetrahydrofuran motif is a common feature in many biologically active molecules. This compound provides a stereochemically defined starting point for the synthesis of complex drug candidates, notably in the area of HIV-1 protease inhibitors.

Application Example 1: Synthesis of Squaramide-Based HIV-1 Protease Inhibitors

One of the most significant applications of this compound is in the synthesis of potent HIV-1 protease inhibitors. The tetrahydrofuran ring can make crucial hydrogen bonding interactions within the enzyme's active site. Squaramide-based ligands derived from this compound have shown exceptional inhibitory activity.

Reaction Scheme

The synthesis involves the reaction of a mixed squarate derivative with this compound to yield the corresponding squaramide.

Caption: Synthesis of a squaramide derivative.

Quantitative Data Summary

| Reactant 1 | Reactant 2 | Reagents | Conditions | Yield | Reference |

| Mixed Squarate Derivative | This compound | DIPEA, Ethanol | 40°C, 24h | 60% | [1] |

Experimental Protocol: Synthesis of a Squaramide Derivative

This protocol is a representative procedure based on reported syntheses.[1]

Materials:

-

Mixed squarate derivative

-

This compound

-

N,N-Diisopropylethylamine (DIPEA)

-

Anhydrous Ethanol

-

Standard laboratory glassware and purification equipment (e.g., rotary evaporator, chromatography column)

Procedure:

-

To a solution of the mixed squarate derivative (1.0 eq) in anhydrous ethanol, add this compound (1.1 eq).

-

Add N,N-Diisopropylethylamine (DIPEA) (2.0 eq) to the reaction mixture.

-

Heat the reaction mixture to 40°C and stir for 24 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Concentrate the mixture under reduced pressure using a rotary evaporator.

-

Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired squaramide derivative.

-

Characterize the purified product by standard analytical techniques (¹H NMR, ¹³C NMR, MS).

Application Example 2: this compound as a Precursor for Pharmaceutical Intermediates

This compound is a key starting material for the synthesis of various pharmaceutical intermediates. For instance, it is utilized in the synthesis of the antiarrhythmic drug Tecadenoson.[2] The synthesis of this compound itself can be achieved through several routes, often starting from readily available chiral precursors.

Synthetic Workflow for this compound

One common synthetic route to this compound involves a multi-step process starting from a suitable chiral precursor. The following diagram illustrates a general workflow.

Caption: General synthesis of this compound.

Experimental Protocol: General Procedure for the Synthesis of this compound from (S)-3-Hydroxytetrahydrofuran

This protocol is based on a known synthetic route and highlights the key transformations.[2] Note: This synthesis involves hazardous materials and should only be performed by trained professionals in a suitable laboratory setting.

Materials:

-

(S)-3-Hydroxytetrahydrofuran

-

p-Toluenesulfonyl chloride

-

Pyridine

-

Sodium azide

-

Dimethylformamide (DMF)

-

Lithium aluminum hydride (LAH) or other suitable reducing agent

-

Anhydrous diethyl ether or tetrahydrofuran (THF)

-

Standard laboratory glassware and purification equipment

Procedure:

Step 1: Tosylation

-

Dissolve (S)-3-Hydroxytetrahydrofuran (1.0 eq) in pyridine and cool the solution to 0°C.

-

Slowly add p-toluenesulfonyl chloride (1.1 eq) portion-wise, maintaining the temperature at 0°C.

-

Stir the reaction mixture at 0°C for several hours and then allow it to warm to room temperature overnight.

-

Quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with dilute acid, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the tosylated intermediate.

Step 2: Azidation

-

Dissolve the tosylated intermediate (1.0 eq) in DMF.

-

Add sodium azide (1.5 eq) and heat the mixture (e.g., to 80°C) for several hours.

-

Monitor the reaction by TLC. Upon completion, cool the mixture and pour it into water.

-

Extract the product with an organic solvent.

-

Wash the organic layer with water and brine, then dry and concentrate to obtain the azide intermediate. Caution: Azide compounds can be explosive. Handle with extreme care.

Step 3: Reduction

-

Prepare a suspension of a suitable reducing agent, such as lithium aluminum hydride (LAH) (e.g., 1.5 eq), in an anhydrous ether or THF at 0°C.

-

Slowly add a solution of the azide intermediate (1.0 eq) in the same anhydrous solvent to the LAH suspension.

-

After the addition is complete, allow the reaction to stir at room temperature for several hours.

-

Carefully quench the reaction by the sequential addition of water, a sodium hydroxide solution, and then more water (Fieser workup).

-

Filter the resulting solid and wash it with the reaction solvent.

-

Dry the filtrate over a suitable drying agent (e.g., anhydrous potassium carbonate) and concentrate under reduced pressure.

-

Purify the crude this compound by distillation or chromatography to obtain the final product.

Conclusion

This compound is a chiral building block of significant utility in asymmetric synthesis, particularly in the development of novel therapeutics. Its incorporation into complex molecules, such as HIV-1 protease inhibitors, demonstrates its potential to impart desirable stereochemical and pharmacological properties. The protocols provided herein offer a starting point for researchers to explore the diverse applications of this valuable chiral amine. As with all chemical syntheses, appropriate safety precautions must be taken, especially when working with hazardous reagents.

References

Application Notes and Protocols for N-acylation of (R)-3-Aminotetrahydrofuran

Audience: Researchers, scientists, and drug development professionals.

Introduction:

N-acylation is a fundamental and widely utilized transformation in organic synthesis, particularly in the pharmaceutical industry for the construction of amide bonds. Amide functionalities are prevalent in a vast array of biologically active molecules and approved drugs.[1][2][3] (R)-3-aminotetrahydrofuran is a valuable chiral building block in medicinal chemistry, and its N-acylated derivatives are key intermediates in the synthesis of various pharmaceutical agents. This document provides a detailed protocol for the N-acylation of this compound using a standard acylating agent, acetyl chloride, under basic conditions. The protocol is designed to be robust and applicable to a range of acylating agents with minor modifications.

Data Presentation

The following table summarizes typical reaction parameters and expected outcomes for the N-acylation of this compound with various acylating agents. The data is compiled from general N-acylation procedures and represents expected yields under optimized conditions.[4]

| Acylating Agent | Base | Solvent | Temperature (°C) | Reaction Time (h) | Typical Yield (%) |

| Acetyl Chloride | Triethylamine | Dichloromethane | 0 to rt | 1-3 | 85-95 |

| Acetic Anhydride | Pyridine | Tetrahydrofuran | rt | 2-4 | 80-90 |

| Benzoyl Chloride | Diisopropylethylamine | Dichloromethane | 0 to rt | 2-4 | 88-97 |

| Carboxylic Acid with EDC/HOBt | Diisopropylethylamine | Dimethylformamide | rt | 12-24 | 75-90 |

Experimental Protocols

General Considerations:

-

All reactions should be performed in a well-ventilated fume hood.

-

Anhydrous solvents and reagents should be used to prevent unwanted side reactions, particularly when using reactive acylating agents like acyl chlorides.[5]

-

The progress of the reaction can be monitored by thin-layer chromatography (TLC).

Protocol for N-acetylation of this compound with Acetyl Chloride:

This protocol describes the reaction of this compound with acetyl chloride to yield (R)-N-(tetrahydrofuran-3-yl)acetamide.

Materials:

-

This compound